3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine familyThe pyrazolopyrimidine moiety is known for its versatility and has been utilized in the design of various pharmaceutical agents with antimicrobial, antitumor, antidiabetic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-methylpyrazole with a suitable aminopyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazolopyrimidines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of CDKs, contributing to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Known for its antimicrobial and antitumor properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a kinase inhibitor.
Uniqueness
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for the development of targeted cancer therapies .
Properties
Molecular Formula |
C6H6ClN5 |
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Molecular Weight |
183.60 g/mol |
IUPAC Name |
3-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10) |
InChI Key |
CLZZOZNOLOJJKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=N1)Cl)N |
Origin of Product |
United States |
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